methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate
Description
Methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate (molecular formula: C₉H₁₀F₃N₃O₂, molecular weight: 265.31 g/mol) is a heterocyclic compound featuring a fused imidazo-pyrimidine core substituted with a trifluoromethyl group at position 2 and a methyl ester at position 8 . Its synthesis typically involves multi-step protocols, such as hydrazine-mediated cyclization and subsequent functionalization (e.g., substitution or esterification) . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c1-17-8(16)6-7-14-5(9(10,11)12)2-3-15(7)4-13-6/h4-5,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDORQPXJTCVTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2NC(CCN2C=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with a trifluoromethyl ketone in the presence of a base, followed by esterification to introduce the methyl ester group. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile, with catalysts like potassium carbonate or sodium hydride to facilitate the cyclization and esterification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process. The use of high-throughput screening and process optimization techniques ensures that the industrial production methods are both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Scientific Research Applications
Antibacterial Applications
Recent studies have demonstrated that imidazo[1,2-α]pyrimidine derivatives exhibit potent antibacterial properties. A series of synthesized compounds have shown effectiveness against both gram-positive and gram-negative bacteria. For instance, a study reported the synthesis of multiple derivatives that displayed significant antibacterial activity against various strains, including Mycobacterium species .
Table 1: Antibacterial Activity of Imidazo[1,2-α]pyrimidine Derivatives
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 µg/mL |
| Compound B | Escherichia coli | 25.0 µg/mL |
| Compound C | Mycobacterium tuberculosis | 6.25 µg/mL |
Antifungal Applications
The antifungal potential of trifluoromethyl pyrimidine derivatives has been investigated recently. A study synthesized novel compounds that exhibited strong antifungal activity against several pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The results indicated that certain derivatives performed comparably to established antifungal agents like tebuconazole .
Table 2: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| Compound X | Botrytis cinerea | 96.76 |
| Compound Y | Sclerotinia sclerotiorum | 82.73 |
| Compound Z | Phomopsis sp. | 54.37 |
Anticancer Applications
The anticancer properties of methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate have also been explored. Recent research has shown that certain derivatives can inhibit cancer cell proliferation in various human cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), and A549 (lung cancer) at micromolar concentrations .
Table 3: Anticancer Activity of Selected Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC3 | 5 |
| Compound B | K562 | 10 |
| Compound C | A549 | 15 |
Antiviral Applications
In addition to antibacterial and antifungal properties, imidazo[1,5-a]pyrimidine derivatives have been studied for their antiviral activities. Specifically, compounds targeting the influenza virus polymerase have shown promise in disrupting viral replication mechanisms . This highlights their potential as antiviral agents in the ongoing search for effective treatments against viral infections.
Case Study 1: Antibacterial Activity
A comprehensive study synthesized a range of imidazo[1,2-α]pyrimidine derivatives and evaluated their antibacterial activity against several bacterial strains. The findings indicated that certain compounds not only inhibited bacterial growth but also demonstrated low toxicity in mammalian cell lines.
Case Study 2: Anticancer Research
In a targeted anticancer study, a series of trifluoromethyl pyrimidine derivatives were tested for their ability to induce apoptosis in cancer cells. The results showed significant cell death in treated groups compared to controls, suggesting a mechanism involving the activation of apoptotic pathways.
Mechanism of Action
The mechanism of action of methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets. Additionally, it may modulate signaling pathways involved in inflammation and cell survival, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Core Heterocycle Variations
- 6-Methylimidazo[1,5-a]pyrimidine-8-carboxylate (C₉H₁₁N₃O₂): Differs by replacing the trifluoromethyl group with a methyl group.
- Ethyl 2-(Trifluoromethyl)-[1,2,4]Triazolo[1,5-a]Pyridine-8-Carboxylate (C₁₀H₈F₃N₃O₂):
Features a triazolo-pyridine core instead of imidazo-pyrimidine. The triazole ring may enhance π-stacking interactions, while the ethyl ester increases molecular weight (271.32 g/mol), slightly reducing solubility .
Substituent Variations
- Imidazo[1,5-a]Pyrimidine-8-Carbonitrile Derivatives (e.g., 2-(2-chlorophenyl)-4-(trifluoromethyl)):
Replacing the methyl ester with a nitrile group (-CN) introduces stronger electron-withdrawing effects, which may alter reactivity and binding affinity in biological systems .
Physicochemical Properties
| Property | Target Compound | 6-Methyl Analog | Ethyl Triazolo-Pyridine |
|---|---|---|---|
| Molecular Weight | 265.31 g/mol | 225.24 g/mol | 271.32 g/mol |
| LogP (Predicted) | 2.1 | 1.4 | 2.5 |
| Solubility (Water) | Low (0.1 mg/mL) | Moderate (1.2 mg/mL) | Very Low (<0.05 mg/mL) |
| Melting Point | Not reported | Not reported | 573 K (recrystallized) |
Biological Activity
Methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on recent research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features:
- Imidazole and Pyrimidine Rings : These fused rings contribute to its pharmacological properties.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design.
- Carboxylate Ester : Positioned at the 8-position, which may influence its reactivity and biological interactions.
Biological Activities
Research indicates that derivatives of imidazo[1,5-a]pyrimidine often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have investigated the anticancer potential of imidazo[1,5-a]pyrimidine derivatives. For instance:
- Inhibition of Kinases : Similar compounds have shown IC50 values in the nanomolar range against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values of 8.43 nM against EGFR L858R/T790M mutants .
- Cell Line Studies : The compound's derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines with varying IC50 values ranging from 2.74 to 3100 nM .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
- Bacterial Inhibition : Compounds derived from this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, some pyrimidine derivatives exhibited potent antibacterial effects against E. coli and S. aureus .
- Fungal Activity : Research has indicated notable antifungal efficacy against species such as A. flavus and A. niger .
Antiviral Properties
Recent investigations have highlighted the antiviral potential of similar compounds:
- Zika Virus Inhibition : Certain derivatives have shown effective inhibition against Zika virus with EC50 values reported at approximately 2.4 μM .
- Dengue Virus Activity : Compounds have also been noted for their action against Dengue virus serotype 2 with comparable efficacy .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies that emphasize efficiency and yield:
- Cyclization Reactions : Utilizing precursors that allow for cyclization to form the imidazo-pyrimidine structure.
- Decarboxylation Techniques : Employed in producing related compounds while minimizing by-products .
Comparative Analysis
To illustrate the unique properties of this compound compared to other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl imidazo[1,5-a]pyridine-8-carboxylate | Structure | Lacks trifluoromethyl group; different biological activity |
| Ethyl imidazo[1,5-a]pyridine-7-carboxylate | Structure | Ethyl group alters lipophilicity |
| Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate | Structure | Different heterocyclic structure; varied reactivity |
Q & A
Basic: What are the standard synthetic routes for methyl 2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate?
Answer:
The synthesis typically involves cyclization reactions starting from substituted pyrimidine or imidazole precursors. For example, a method analogous to the preparation of 8-methyl-2-(4-trifluoromethylphenyl)pyrazolo-triazolo-pyrimidines involves reacting trifluoromethyl-substituted intermediates under basic conditions (e.g., K₂CO₃ in DMF) followed by recrystallization from methanol to isolate the product . Key steps include:
- Cyclization : Use of heterocyclic precursors (e.g., imidazo[1,5-a]pyrimidine derivatives) with trifluoromethylating agents.
- Esterification : Introduction of the methyl carboxylate group via nucleophilic substitution or ester exchange .
- Purification : Recrystallization or column chromatography to achieve >95% purity, as validated by HPLC .
Basic: How is spectroscopic characterization (NMR, IR) applied to confirm the structure of this compound?
Answer:
1H/13C NMR :
- 1H NMR identifies proton environments: The trifluoromethyl group (CF₃) deshields adjacent protons, causing distinct splitting patterns (e.g., doublets at δ 7.2–8.1 ppm for aromatic protons) .
- 13C NMR confirms carbonyl (C=O, ~165–170 ppm) and CF₃ (quartet at ~120 ppm due to J coupling with fluorine) .
IR Spectroscopy : - Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) provide functional group confirmation .
HRMS : - High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]⁺ at m/z 304.0825 for C₁₁H₉F₃N₃O₂) .
Advanced: How can researchers optimize reaction conditions for introducing the trifluoromethyl group?
Answer:
The trifluoromethyl group’s introduction is sensitive to reaction conditions:
- Catalysts : Use CuI or Pd-based catalysts for cross-coupling reactions (e.g., Ullmann-type coupling) to enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in cyclization steps .
- Temperature Control : Lower temperatures (0–25°C) reduce decomposition of CF₃ precursors, as observed in analogous syntheses .
- Monitoring : Real-time FTIR or LC-MS tracks CF₃ incorporation efficiency .
Advanced: How to address discrepancies in spectral data during structural elucidation?
Answer:
Contradictions in NMR/IR data often arise from tautomerism or impurities:
- Tautomer Resolution : Use variable-temperature NMR to identify dynamic equilibria (e.g., imidazo-pyrimidine ring proton exchange) .
- X-ray Crystallography : Resolve ambiguous NOE correlations or coupling constants by determining crystal structures (e.g., C–F bond lengths: ~1.33 Å) .
- Complementary Techniques : Pair HRMS with elemental analysis to confirm molecular composition, especially if unexpected peaks arise .
Advanced: What computational methods predict the electronic effects of the trifluoromethyl group?
Answer:
DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to model the CF₃ group’s electron-withdrawing effects on the imidazo-pyrimidine ring .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., reduced HOMO energy due to CF₃’s inductive effect) .
Molecular Electrostatic Potential (MEP) Maps : - Visualize charge distribution to identify nucleophilic/electrophilic sites for functionalization .
Advanced: How does the trifluoromethyl group influence bioactivity in related analogs?
Answer:
- Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability (e.g., analogs show improved IC₅₀ in kinase assays) .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in vitro .
- Structure-Activity Relationships (SAR) : Isosteric replacement of methyl with CF₃ in imidazo-pyrimidines improves target binding affinity by 3–5 fold in kinase inhibitors .
Advanced: What strategies enable regioselective functionalization of the imidazo-pyrimidine core?
Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., esters) to selectively functionalize C-2 or C-8 positions .
- Protecting Groups : Temporarily block reactive sites (e.g., NH groups with Boc) to control substitution patterns .
- Microwave-Assisted Synthesis : Accelerate regioselective reactions (e.g., 80% yield for C-5 bromination under 150°C, 30 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
